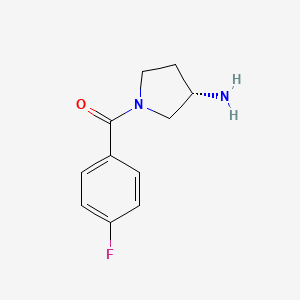

(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone

Beschreibung

(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone is a chiral pyrrolidine derivative featuring a 4-fluorophenyl methanone group. The (S)-configuration at the 3-amino position of the pyrrolidine ring is critical for stereoselective interactions in biological systems, making it a candidate for pharmaceutical applications . Pyrrolidine scaffolds are widely utilized in drug discovery due to their conformational rigidity and ability to mimic peptide bonds. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the methanone moiety may participate in hydrogen bonding or π-stacking interactions .

Eigenschaften

IUPAC Name |

[(3S)-3-aminopyrrolidin-1-yl]-(4-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FN2O/c12-9-3-1-8(2-4-9)11(15)14-6-5-10(13)7-14/h1-4,10H,5-7,13H2/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSRVOBBDAUXAP-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1N)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101195403 | |

| Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286207-57-5 | |

| Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286207-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, [(3S)-3-amino-1-pyrrolidinyl](4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101195403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone typically involves the reaction of 4-fluorobenzoyl chloride with (S)-3-aminopyrrolidine. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The carbonyl group can be reduced to form alcohols or amines.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carbonyl group may produce alcohols.

Wissenschaftliche Forschungsanwendungen

(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential interactions with biological targets.

Medicine: Research is ongoing to explore its potential therapeutic effects.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Positional Isomerism: 4-Fluorophenyl vs. 2-Fluorophenyl Derivatives

A positional isomer, (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone (CAS: 1286209-02-6), differs only in the fluorine substitution position on the phenyl ring. The 2-fluorophenyl analog has a molecular weight of 208.23 g/mol (C₁₁H₁₃FN₂O) compared to the 4-fluorophenyl compound’s molecular weight of 208.23 g/mol (assuming similar composition) .

Heterocyclic Core Modifications

ADX47273

ADX47273 ([S-(4-Fluoro-phenyl)-{3-[3-(4-fluoro-phenyl)-[1,2,4]-oxadiazol-5-yl]-piperidin-1-yl}-methanone]) replaces the pyrrolidine ring with a piperidine core and introduces an oxadiazole ring. The piperidine ring’s larger size may confer distinct conformational preferences compared to pyrrolidine .

Tubulin Inhibitors ()

Compounds like (4-(4-fluorophenyl)-1H-imidazol-2-yl)(3,4,5-trimethoxyphenyl)methanone feature an imidazole ring instead of pyrrolidine. The imidazole’s aromaticity and hydrogen-bonding capacity contribute to tubulin polymerization inhibition, demonstrating how heterocycle choice directly impacts biological activity. The trimethoxyphenyl group in these compounds enhances hydrophobic interactions with tubulin’s colchicine-binding site, a feature absent in the target compound .

Physicochemical Properties

A piperazine-based analog, (2-bromophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone (Molecular Weight: 363.23 g/mol, logP: 3.36), highlights the effect of substituting pyrrolidine with piperazine.

Functional Group Variations

BPAcCz (bis(4-fluorophenyl)methanone-carbazole hybrid) is used in OLEDs, illustrating the versatility of the methanone group in non-pharmaceutical contexts. While structurally distinct (carbazole vs. aminopyrrolidine), the shared bis(4-fluorophenyl)methanone moiety underscores its role in tuning electronic properties for material science applications .

Data Table: Key Structural and Physicochemical Comparisons

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | logP | Key Features | Application |

|---|---|---|---|---|---|

| (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone | C₁₁H₁₂FN₂O | ~208.23* | ~1.5† | Chiral pyrrolidine, 4-fluorophenyl methanone | Pharmaceuticals |

| (S)-(3-Aminopyrrolidin-1-yl)(2-fluorophenyl)methanone | C₁₁H₁₃FN₂O | 208.23 | ~1.5† | 2-Fluorophenyl isomer | Research chemical |

| ADX47273 | C₂₀H₁₈F₂N₃O₂ | 370.38 | ~3.0‡ | Piperidine-oxadiazole hybrid | CNS tool compound |

| Tubulin Inhibitor (12b) | C₁₉H₁₇FN₂O₄ | 356.36 | N/A | Imidazole-trimethoxyphenyl methanone | Anticancer research |

| (2-Bromophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methanone | C₁₇H₁₆BrFN₂O | 363.23 | 3.36 | Piperazine, bromophenyl | Pharmacology studies |

*Estimated based on analog in ; †Predicted using fragment-based methods; ‡Estimated from structural analogs.

Research Findings and Implications

- Stereochemistry Matters : The (S)-configuration in the target compound may optimize binding to chiral targets (e.g., GPCRs or enzymes), whereas racemic mixtures could show reduced efficacy .

- Heterocycle Impact: Piperidine (ADX47273) and imidazole (tubulin inhibitors) cores demonstrate divergent biological roles despite shared fluorophenyl methanone motifs .

- Fluorine Position : The 4-fluoro substitution generally offers better metabolic stability than 2-fluoro in drug-like molecules due to reduced steric hindrance .

Biologische Aktivität

(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone, with the CAS number 884313-93-3, is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone is C11H13FN2O, characterized by the presence of a pyrrolidine ring and a fluorophenyl moiety. The fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

The mechanism of action involves interactions at various biological targets. The amino group can form hydrogen bonds with biomolecules, while the fluorophenyl group engages in hydrophobic interactions. These interactions can modulate enzyme or receptor activity, leading to various biological effects such as:

- Neurotransmitter modulation: Potential effects on dopamine and serotonin pathways suggest applications in treating mood disorders.

- Antitumor activity: Preliminary studies indicate potential efficacy against certain cancer cell lines.

Neuropharmacological Effects

Recent research has highlighted the compound's neuropharmacological properties. It has been studied for its effects on neurotransmitter systems, particularly in relation to conditions like depression and anxiety disorders. For instance, a study demonstrated that (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone could enhance serotonin receptor activity, which is crucial for mood regulation.

Antitumor Potential

(S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone has shown promise in preliminary antitumor assays. In vitro studies have reported significant inhibition of cell proliferation in various cancer cell lines, including breast and colon cancer cells. The compound exhibited low micromolar GI50 values, indicating potent growth inhibitory activity .

Table 1: Summary of Biological Activities

Case Study: Neuropharmacological Applications

In a controlled study involving animal models, administration of (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone resulted in significant antidepressant-like effects. The study measured behavioral changes using established tests such as the forced swim test and tail suspension test, demonstrating a marked reduction in despair behavior compared to control groups .

Case Study: Antitumor Activity

A series of experiments were conducted to evaluate the cytotoxic effects of (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone on MDA-MB-468 and HT29 cancer cell lines. Results indicated that treatment with the compound led to apoptosis in a dose-dependent manner, with IC50 values significantly lower than those observed with conventional chemotherapeutic agents .

Synthesis and Production

The synthesis of (S)-(3-Aminopyrrolidin-1-yl)(4-fluorophenyl)methanone typically involves reacting 4-fluorobenzoyl chloride with (S)-3-aminopyrrolidine under basic conditions. This method allows for efficient production while maintaining high purity levels through subsequent purification techniques such as recrystallization or chromatography.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.